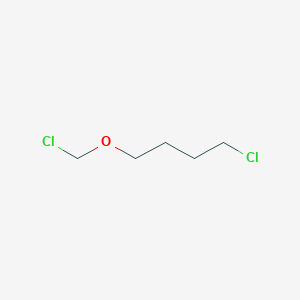![molecular formula C11H24N2O2 B6235684 tert-butyl N-[3-(propylamino)propyl]carbamate CAS No. 213327-33-4](/img/no-structure.png)
tert-butyl N-[3-(propylamino)propyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[3-(propylamino)propyl]carbamate (TBC) is a versatile molecule that has been used as a reagent in numerous scientific experiments and studies. It is a colorless, odorless, and relatively non-toxic organic compound. It has a wide range of uses in organic synthesis, and is also used as a catalyst in biochemical and physiological studies.
作用機序
Tert-butyl N-[3-(propylamino)propyl]carbamate acts as a catalyst in biochemical and physiological processes. It helps to speed up the rate of reaction by lowering the activation energy required for the reaction to occur. It also helps to stabilize the intermediate products of the reaction, allowing them to be produced in larger quantities.
Biochemical and Physiological Effects
tert-butyl N-[3-(propylamino)propyl]carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the rate of enzyme-catalyzed reactions, and to increase the activity of certain enzymes. It has also been shown to have anti-inflammatory and anti-bacterial properties, and to possess antifungal and antiviral activity.
実験室実験の利点と制限
The use of tert-butyl N-[3-(propylamino)propyl]carbamate in laboratory experiments has several advantages. It is relatively non-toxic and is easy to obtain and use. It is also relatively inexpensive and can be used in a wide range of experiments. The main limitation of tert-butyl N-[3-(propylamino)propyl]carbamate is that it is not very stable, and can degrade over time.
将来の方向性
There are a number of potential future directions for the use of tert-butyl N-[3-(propylamino)propyl]carbamate. It could be used to develop new drugs and therapies, as well as new analytical techniques. It could also be used to study enzyme kinetics and to develop new catalysts. Additionally, it could be used to synthesize new organic compounds, and to study the biochemical and physiological effects of different compounds.
合成法
Tert-butyl N-[3-(propylamino)propyl]carbamate can be synthesized through a variety of methods, including the reaction of tert-butyl alcohol with 3-aminopropylamine and carbamic acid. This reaction is carried out in the presence of a catalyst, such as potassium carbonate, and produces a tert-butyl ester of 3-aminopropylamine. This ester can then be reacted with carbamic acid to form tert-butyl N-[3-(propylamino)propyl]carbamate.
科学的研究の応用
Tert-butyl N-[3-(propylamino)propyl]carbamate is widely used in scientific research as a reagent and catalyst. It is used in the synthesis of organic compounds, in the study of biochemical and physiological processes, and in the development of new drugs and therapies. It is also used in the study of enzyme kinetics and the development of new analytical techniques.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(propylamino)propyl]carbamate involves the reaction of tert-butyl carbamate with 3-bromopropylamine, followed by the addition of propylamine.", "Starting Materials": [ "tert-butyl carbamate", "3-bromopropylamine", "propylamine" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with 3-bromopropylamine in the presence of a base such as potassium carbonate to form tert-butyl N-[3-(bromopropyl)propyl]carbamate.", "Step 2: The resulting product from step 1 is then reacted with propylamine in the presence of a catalyst such as palladium on carbon to form tert-butyl N-[3-(propylamino)propyl]carbamate." ] } | |
CAS番号 |
213327-33-4 |
分子式 |
C11H24N2O2 |
分子量 |
216.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



